2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 319.935 g/mol. This compound is notable for its role as the active ingredient in crisaborole, a topical medication approved by the FDA for the treatment of atopic dermatitis .
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile belongs to the class of boron-containing compounds and is categorized as an organic compound due to its carbon-based structure. It is primarily classified under pharmaceuticals due to its application in dermatological treatments.
The synthesis of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile typically involves several key steps:
The synthetic route may vary depending on available reagents and desired purity levels. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity .
The molecular structure of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile can be represented by its SMILES notation: OB1OCc2cc(Oc3cc(Cl)c(C#N)c(Cl)c3)ccc12
. The compound features a complex arrangement with multiple functional groups including hydroxyl (-OH), nitrile (-C≡N), and ether linkages .
Key structural data includes:
The chemical behavior of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile includes:
These reactions are crucial for understanding how this compound interacts within biological systems or when used in synthetic applications.
The mechanism of action for 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile primarily involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently reduces inflammation and itching associated with atopic dermatitis .
Research indicates that this mechanism is effective in modulating immune responses in skin cells and provides therapeutic benefits without the side effects commonly associated with corticosteroids .
The physical properties of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile include:
Chemical properties include:
Relevant analyses often involve determining melting points and stability under various conditions to ensure proper handling during synthesis and application .
The primary application of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile lies in dermatology as a treatment for atopic dermatitis. Its non-steroidal nature makes it a favorable option for patients seeking alternatives to steroid-based therapies. Additionally, ongoing research explores its potential roles in other inflammatory conditions due to its pharmacological profile .
This compound exemplifies advancements in medicinal chemistry aimed at developing targeted therapies with minimal side effects.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: